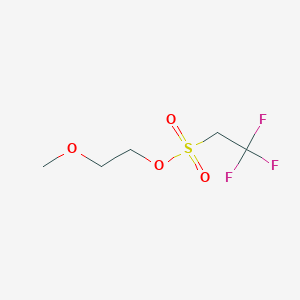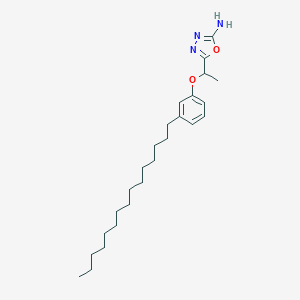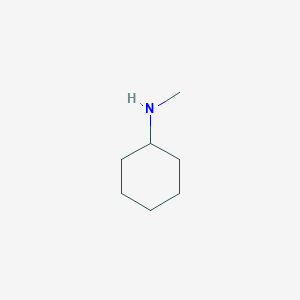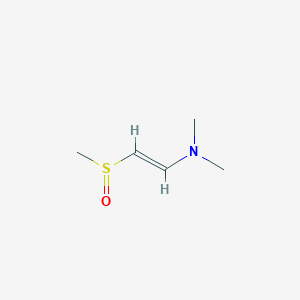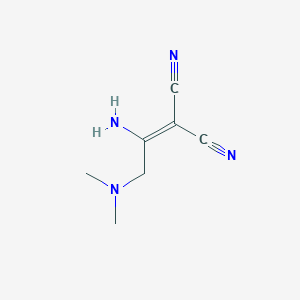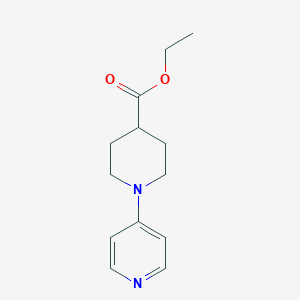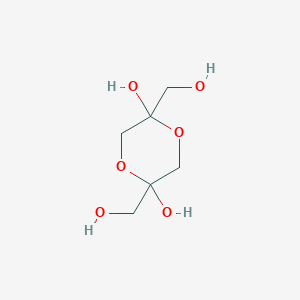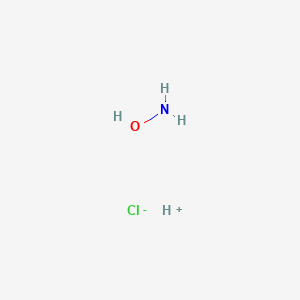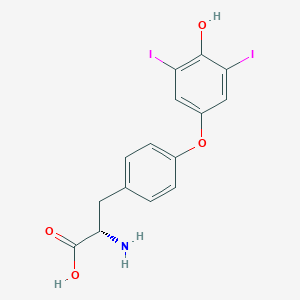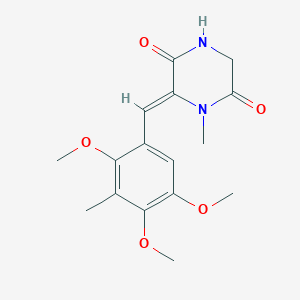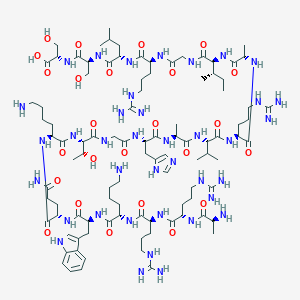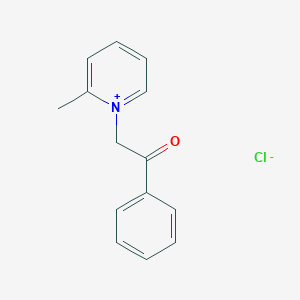
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride, also known as MPEC, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications. MPEC is a derivative of pyridine and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not well understood. However, it is believed to act as a Lewis acid catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been shown to be an effective catalyst in the synthesis of heterocyclic compounds and in the formation of chiral compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. However, it is believed to be relatively non-toxic and has low acute toxicity. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has not been shown to have any significant effects on the central nervous system or cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is also stable under normal laboratory conditions and can be stored for extended periods. However, there are limitations to its use. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is not very soluble in water, which can make it difficult to use in certain reactions. It also has limited stability in acidic or basic conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride in scientific research. One potential area of research is the synthesis of new heterocyclic compounds for use in pharmaceuticals. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could also be used in the synthesis of new chiral compounds for use in drug development. Additionally, further research could be conducted on the mechanism of action of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride to better understand its catalytic properties.
Conclusion
In conclusion, 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride is a chemical compound that has potential use in scientific research as a reagent in organic synthesis. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride could lead to the development of new compounds for use in pharmaceuticals and other applications.
Synthesemethoden
The synthesis of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride involves the reaction of 2-methylpyridine with benzoyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has been found to have potential use in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of heterocyclic compounds and has been shown to be an effective catalyst in various reactions. 2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride has also been used in the synthesis of chiral compounds, which have potential use in pharmaceuticals.
Eigenschaften
CAS-Nummer |
115260-54-3 |
|---|---|
Produktname |
2-(2-Methylpyridyl)-1-phenylethan-1-one, chloride |
Molekularformel |
C14H14ClNO |
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;chloride |
InChI |
InChI=1S/C14H14NO.ClH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PMMCMSABBCBROB-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



